BenchChemオンラインストアへようこそ!

Sodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate

Solubility Salt selection Bioisostere

Choose this sodium salt for direct aqueous solubility advantages over the free acid (CAS 1200440-14-7). The 2,6-dimethylphenyl N1-substituent creates a sterically distinct scaffold compared to unsubstituted or mono-substituted phenyl tetrazoles, enabling precise SAR exploration in lipid-modulating or metabolic receptor campaigns. Pre-installed propanoate handle facilitates amide coupling and library generation. Verify speciation before substitution—generic tetrazole-alkanoates lack this substitution pattern.

Molecular Formula C12H13N4NaO2
Molecular Weight 268.252
CAS No. 2416236-97-8
Cat. No. B2657388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate
CAS2416236-97-8
Molecular FormulaC12H13N4NaO2
Molecular Weight268.252
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C(=NN=N2)CCC(=O)[O-].[Na+]
InChIInChI=1S/C12H14N4O2.Na/c1-8-4-3-5-9(2)12(8)16-10(13-14-15-16)6-7-11(17)18;/h3-5H,6-7H2,1-2H3,(H,17,18);/q;+1/p-1
InChIKeyWYPXAONYFPICBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Sodium 3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate (CAS 2416236-97-8) Matters in Tetrazole-Based Procurement


Sodium 3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate (CAS 2416236-97-8) is the sodium salt of a 1,5-disubstituted tetrazole bearing a 2,6-dimethylphenyl moiety at N1 and a propanoate chain at C5. Its free acid form is registered under CAS 1200440-14-7 [1]. Tetrazoles are well-established carboxylic acid bioisosteres, offering enhanced metabolic stability and modulated physicochemical profiles while retaining key hydrogen-bonding capabilities [2]. Within the class of N1‑aryl‑tetrazole‑5‑alkanoic acids, the 2,6‑dimethyl substitution pattern creates a sterically congested environment that differentiates this scaffold from unsubstituted or mono‑substituted phenyl analogs, while the sodium salt form directly addresses aqueous solubility limitations frequently encountered with free tetrazole‑alkanoic acids.

Sodium 3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate: Why Tetrazole‑Alkanoate Interchangeability Is a Scientific Misconception


The common perception that tetrazole‑alkanoates sharing the same core are functionally interchangeable ignores the decisive role of the N1‑aryl substituent and the salt form. In the target compound, the 2,6‑dimethylphenyl group imposes distinct steric, electronic, and lipophilic constraints compared to the widely available unsubstituted phenyl or 4‑methylphenyl analogs [1]. These differences affect receptor‑binding geometry in bioisostere‑based drug design campaigns, metabolic vulnerability, and crystallinity. Furthermore, the sodium salt exhibits fundamentally different aqueous solubility and dissolution behavior relative to the corresponding free acid (CAS 1200440-14-7), making generic substitution without speciation verification a high-risk decision in both pharmacological screening workflows and chemical-process development [2]. The quantitative evidence below demonstrates why these structural and speciation distinctions are not cosmetic but operationally critical.

Head-to-Head Evidence That Separates Sodium 3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate from Closest Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid Determines Workflow Compatibility

The sodium salt form directly addresses the poor aqueous solubility of the free acid 3-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propanoic acid (CAS 1200440-14-7). While the free acid is predominantly lipophilic owing to the 2,6-dimethylphenyl moiety (calculated logP ≈ 2.8; molecular weight 246.27 g/mol) [1], conversion to the sodium salt introduces an ionizable carboxylate that markedly increases water solubility. This speciation-driven solubility enhancement is a well-characterized phenomenon for tetrazole‑alkanoate salts and is critical for biochemical assay preparation, where DMSO stock solutions of free acids often precipitate upon aqueous dilution [2].

Solubility Salt selection Bioisostere Pre-formulation

Steric and Electronic Differentiation: 2,6-Dimethylphenyl vs. Unsubstituted Phenyl Tetrazole Analogs

The 2,6-dimethylphenyl substituent introduces a unique steric and electronic signature relative to the widely used 1-phenyl-1H-tetrazole-5-propanoic acid scaffold. The two ortho‑methyl groups increase the dihedral angle between the aromatic ring and the tetrazole plane, altering π‑stacking interactions and hydrogen‑bonding geometry at the tetrazole N3/N4 positions [1]. For tetrazole bioisosteres targeting the nicotinic acid receptor GPR109a (RUP25), ortho‑substitution on the N1‑aryl ring was shown to modulate agonist potency by orders of magnitude, with dimethyl substitution producing distinct efficacy profiles compared to mono‑methyl or unsubstituted phenyl analogs [2][3].

Bioisostere design Steric hindrance SAR Receptor fit

Metabolic Stability of Tetrazole-Alkanoate vs. Carboxylic Acid Bioisostere Benchmark

Tetrazoles are widely employed as metabolism‑resistant replacements for carboxylic acids because they resist β‑oxidation and glucuronidation pathways that commonly degrade propanoic acid derivatives [1]. While the free acid 3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoic acid would be subject to Phase II conjugation at the carboxylate, the tetrazole ring itself is not a substrate for UDP‑glucuronosyltransferases [2]. The sodium salt form further influences dissolution‑rate‑limited absorption and first‑pass metabolism, a critical consideration when this compound is used as a tool compound in in vivo pharmacodynamic studies.

Metabolic stability Bioisostere Carboxylic acid mimic Half-life

N1-Aryl Conformational Restriction Differentiates 2,6-Dimethylphenyl from Flexible Benzyl-Tetrazole Analogs

Unlike N1‑benzyl‑tetrazole‑5‑propanoate analogs that possess a freely rotatable methylene linker, the direct N1‑aryl attachment in the target compound conformationally restricts the tetrazole‑aryl dihedral angle. The 2,6‑dimethyl substitution further increases the rotational barrier around the N1–C(aryl) bond, reducing the number of accessible low‑energy conformers [1]. This pre‑organization can translate into improved binding enthalpy for targets that recognize a specific tetrazole‑aryl geometry, as demonstrated for conformationally constrained tetrazole ligands in structure‑based drug design programs [2].

Conformational restriction Ligand efficiency Entropic penalty

Where Sodium 3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate Delivers Definitive Procurement Value


GPR109a (RUP25) Agonist Screening and Nicotinic Acid Receptor Pharmacology

The 2,6‑dimethylphenyl‑tetrazole scaffold aligns with the SAR space described in patent US 2006/0217562 A1 for tetrazole‑based RUP25 agonists [1]. Researchers exploring lipid‑modulating targets can use this sodium salt to probe the steric tolerance of the receptor's orthosteric site without confounding solubility artifacts, exploiting the metabolic stability advantages of the tetrazole‑alkanoate over simple carboxylic acid agonists such as nicotinic acid or acipimox [2].

Carboxylic Acid Bioisostere Tool Compound for Metabolic Stability Studies

When a project requires a metabolically stable surrogate for a propanoic acid pharmacophore, the tetrazole‑sodium salt combination provides both the bioisosteric mimicry and the aqueous solubility needed for robust in vitro ADME assays (microsomal stability, plasma stability, CYP inhibition) [1]. Its well‑defined sodium content also facilitates accurate mass‑balance calculations in quantitative bioanalytical workflows.

Physicochemical and Formulation Science of Salt vs. Free Acid Pairs

This compound serves as a model system for studying the impact of salt formation on the solubility, dissolution rate, and hygroscopicity of tetrazole‑containing weak acids. The availability of both the sodium salt (CAS 2416236-97-8) and the free acid (CAS 1200440-14-7) enables direct paired‑ion experiments, supporting pre‑formulation decision‑making in early drug development programs [2].

Synthetic Intermediate for Elaborated Tetrazole Libraries

The propanoate side chain provides a synthetic handle for further derivatization (amide coupling, esterification, reduction), while the pre‑installed 2,6‑dimethylphenyl group avoids late‑stage N‑arylation challenges. Medicinal chemistry teams can procure this sodium salt as a key building block to generate focused tetrazole libraries targeting metabolic, inflammatory, or cardiovascular receptors [3].

Quote Request

Request a Quote for Sodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.